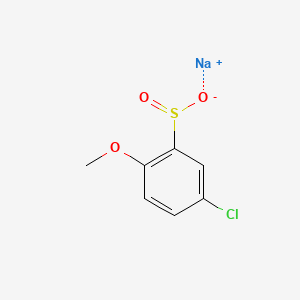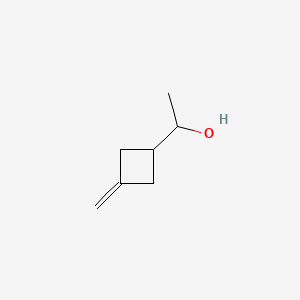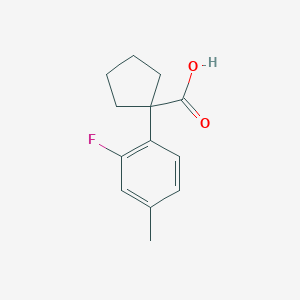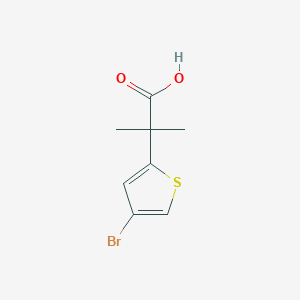
1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C9H13N5. Let’s break down its structure:
Core Structure: The compound consists of a triazole ring (1,2,4-triazole) fused with a pyrazole moiety.
Functional Groups:
Méthodes De Préparation
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common methods:
-
Condensation Reaction
- Starting Material: 1-ethyl-3-methyl-1H-pyrazol-5-ylamine
- Reactant: 1H-1,2,4-triazol-3-carbaldehyde
- Conditions: Condensation in the presence of a suitable base (e.g., sodium hydroxide).
- Product: 1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine
-
Cyclization Reaction
- Starting Material: 1-ethyl-3-methyl-1H-pyrazol-5-ylcarboxylic acid hydrazide
- Reactant: Thionyl chloride (SOCl2)
- Conditions: Cyclization under reflux conditions.
- Product: The desired compound.
Industrial Production
The industrial production of this compound involves scaling up the synthetic routes using optimized conditions and efficient purification methods.
Analyse Des Réactions Chimiques
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substitution reactions at the pyrazole or triazole positions are possible.
Reduction: Reduction of functional groups may occur.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Agriculture: Potential use as a pesticide or fungicide.
Materials Science: Incorporation into polymers or materials with specific properties.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C9H14N6 |
|---|---|
Poids moléculaire |
206.25 g/mol |
Nom IUPAC |
1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H14N6/c1-3-15-8(4-7(2)12-15)5-14-6-11-9(10)13-14/h4,6H,3,5H2,1-2H3,(H2,10,13) |
Clé InChI |
RLNIUXDJBDVAHL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=N1)C)CN2C=NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


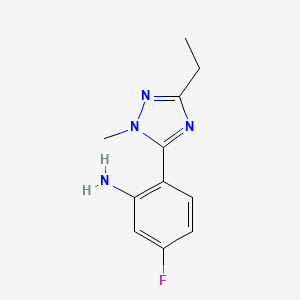

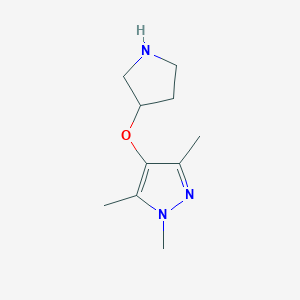
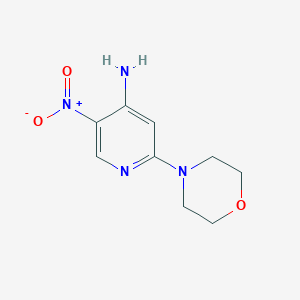

![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)
